

# (1-Bromo-2,2,2-trifluoroethyl)benzene chemical properties

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## Compound of Interest

Compound Name:	(1-Bromo-2,2,2-trifluoroethyl)benzene
Cat. No.:	B2719685

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An In-Depth Technical Guide to **(1-Bromo-2,2,2-trifluoroethyl)benzene**: Properties, Reactivity, and Applications

## Introduction

**(1-Bromo-2,2,2-trifluoroethyl)benzene**, a halogenated aromatic hydrocarbon, represents a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive benzylic bromide and a powerfully electron-withdrawing trifluoromethyl group, confers a distinct profile of reactivity and utility. This combination makes it a valuable precursor for introducing the 2,2,2-trifluoro-1-phenylethyl moiety into complex molecular targets. For researchers in drug discovery and materials science, this compound serves as a key intermediate for synthesizing novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity—properties often imparted by the trifluoromethyl group.<sup>[1]</sup> This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthetic utility, and safety protocols, tailored for scientists and development professionals.

## Physicochemical and Spectroscopic Profile

The identity and purity of **(1-Bromo-2,2,2-trifluoroethyl)benzene** are established through a combination of physical constant determination and spectroscopic analysis.

## Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These constants are critical for reaction setup, purification, and safe handling.

Property	Value	Source(s)
CAS Number	434-42-4	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	239.03 g/mol	<a href="#">[2]</a>
Appearance	Liquid	
Density	1.555 g/mL at 25 °C	
Boiling Point	158 °C to 214 °C	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.487	
Flash Point	73.33 °C (164.0 °F)	

## Spectroscopic Characterization

Spectroscopic methods provide an unambiguous structural fingerprint for the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton spectrum is characterized by a multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl protons. A key feature is the quartet for the benzylic proton (-CH(Br)-) due to coupling with the three adjacent fluorine atoms.
  - <sup>19</sup>F NMR: The fluorine spectrum typically shows a doublet centered around -65 ppm, arising from the coupling of the three equivalent fluorine atoms of the CF<sub>3</sub> group with the single benzylic proton.[\[3\]](#)
  - <sup>13</sup>C NMR: The carbon spectrum will display distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon of the CF<sub>3</sub> group will appear as a quartet due to one-bond C-F coupling, while the benzylic carbon will also be influenced by both bromine and the CF<sub>3</sub> group.

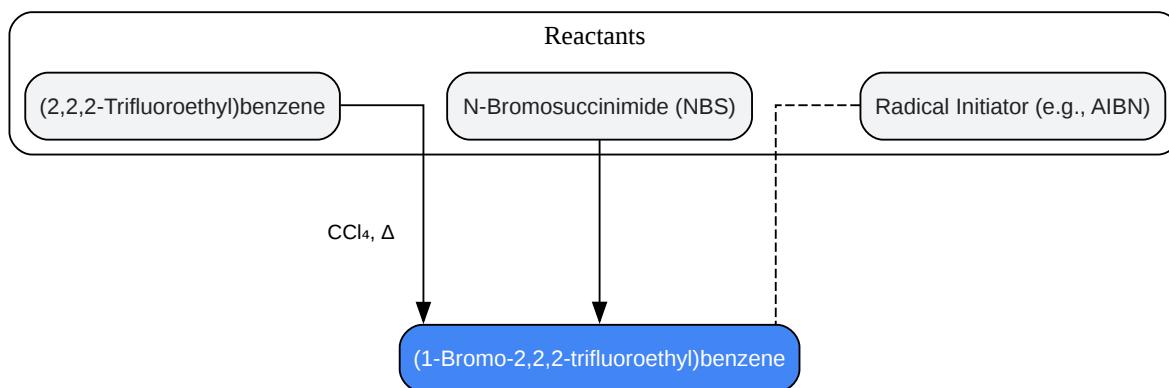
- Mass Spectrometry (MS):
  - Electron Ionization (EI-MS) will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+.$ <sup>[4]</sup>
  - Common fragmentation patterns include the loss of a bromine radical ( $\text{M-Br}$ ) and cleavage of the trifluoromethyl radical ( $\text{M-CF}_3$ ), leading to significant fragment ions.

## Synthesis and Reactivity

The synthetic value of **(1-Bromo-2,2,2-trifluoroethyl)benzene** stems from its predictable and versatile reactivity, primarily centered around the C-Br bond.

## General Synthetic Approach

This compound is typically synthesized via the radical bromination of (2,2,2-trifluoroethyl)benzene. This reaction selectively targets the benzylic position, which is activated for radical abstraction by the adjacent phenyl ring. Common brominating agents include N-Bromosuccinimide (NBS) with a radical initiator.



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Caption: General synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

## Detailed Synthetic Protocol (Representative)

The following protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Objective: To synthesize **(1-Bromo-2,2,2-trifluoroethyl)benzene** from (2,2,2-trifluoroethyl)benzene.

Materials:

- (2,2,2-Trifluoroethyl)benzene
- N-Bromosuccinimide (NBS), recrystallized
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride ( $CCl_4$ ), anhydrous
- Saturated sodium bisulfite solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,2,2-trifluoroethyl)benzene (1.0 eq.) in anhydrous  $CCl_4$ .
- Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
- Reaction Execution: Heat the mixture to reflux (approx. 77 °C for  $CCl_4$ ) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting

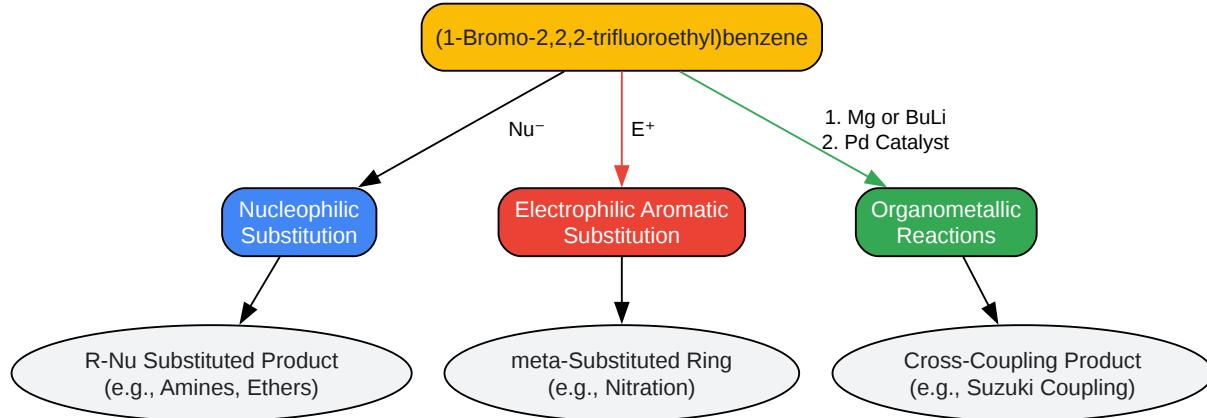
material and the formation of a denser product spot indicate progression. Succinimide, a byproduct, will float on the surface.

- Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of  $\text{CCl}_4$ .
- Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bisulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **(1-Bromo-2,2,2-trifluoroethyl)benzene** as a liquid.

## Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by the labile benzylic bromide, making it an excellent electrophile for constructing more complex molecules. The trifluoromethyl group primarily exerts a strong electronic influence.

- Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), providing a direct route to introduce the trifluoro-1-phenylethyl scaffold. This is foundational for building novel pharmaceutical and agrochemical candidates.
- Electrophilic Aromatic Substitution: The  $-\text{CH}(\text{Br})\text{CF}_3$  substituent is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions on the phenyl ring. This is due to the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions.<sup>[5]</sup>
- Organometallic Chemistry: While the formation of a Grignard reagent can be challenging due to the benzylic proton's acidity, it can be used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a more suitable organometallic species.



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Caption: Key reactivity pathways of **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

## Safety, Handling, and Storage

Proper handling of **(1-Bromo-2,2,2-trifluoroethyl)benzene** is essential due to its hazardous properties. The following information is derived from supplier Safety Data Sheets (SDS).

## GHS Hazard Classification

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.
- Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically resistant gloves (e.g., nitrile).
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
- Hygiene: Wash hands thoroughly after handling. Immediately change contaminated clothing.

## Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and open flames.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**(1-Bromo-2,2,2-trifluoroethyl)benzene** is a highly versatile and valuable reagent in synthetic chemistry. Its utility is defined by the strategic combination of a reactive benzylic bromide handle and the electronically influential trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile is crucial for its effective and safe application in the synthesis of advanced materials and complex bioactive molecules, particularly within the pharmaceutical and agrochemical industries.

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